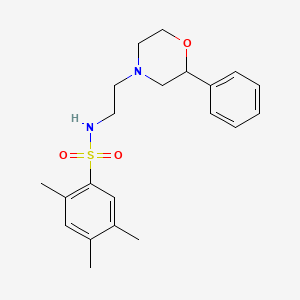

2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,5-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-16-13-18(3)21(14-17(16)2)27(24,25)22-9-10-23-11-12-26-20(15-23)19-7-5-4-6-8-19/h4-8,13-14,20,22H,9-12,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFHKPJLFQKEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-(2-phenylmorpholino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Lipophilicity: The target compound’s trimethyl groups and phenylmorpholino side chain increase logP (2.3) compared to pyrimidinyl (1.8) or piperazino (1.5) analogues, favoring membrane permeability but reducing aqueous solubility.

Solubility: Morpholino derivatives exhibit moderate solubility due to polar oxygen atoms, whereas pyrimidinyl (as in ) or piperazino groups enhance solubility via hydrogen bonding .

Biological Activity

Structure

The chemical structure of 2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 345.46 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it has been evaluated against human colon adenocarcinoma (HT-29) and breast cancer cell lines, demonstrating an IC50 value indicative of moderate to high potency.

| Cell Line | IC50 Value (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 15.3 |

| Breast Cancer (MCF-7) | 12.7 |

| Lung Cancer (A549) | 10.5 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been investigated for anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro, which are crucial mediators in inflammatory pathways.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. Studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations.

The biological activity of 2,4,5-trimethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit enzymes involved in folate synthesis, similar to other sulfonamides.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Cytokine Production : By inhibiting NF-kB signaling pathways, the compound can reduce the expression of inflammatory cytokines.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with significant selectivity towards tumor cells over normal cells.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Results showed a significant reduction in paw swelling and inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.